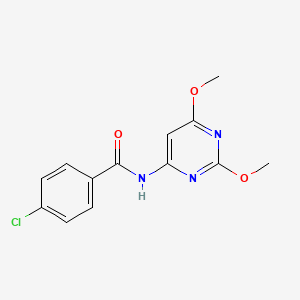

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Description

Contextual Significance of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide within Heterocyclic Chemical Research

The compound this compound is a notable example of the chemical architecture that combines the key features of both pyrimidine (B1678525) and benzamide (B126) structures. Its significance in heterocyclic chemical research can be understood by dissecting its molecular components. The pyrimidine core is a fundamental building block in numerous biologically important molecules, including nucleobases. wikipedia.org The benzamide group, an amide of benzoic acid, is also a common feature in many pharmaceuticals and agrochemicals.

The specific substitutions on this particular molecule further enhance its research interest. The chloro- group on the benzamide ring and the dimethoxy- groups on the pyrimidine ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These modifications are crucial for modulating its interaction with biological targets and its metabolic stability.

Historical Perspective of Pyrimidine and Benzamide Scaffolds in Academic Medicinal and Agrochemical Chemistry Research

The study of pyrimidines dates back to the 19th century, with their systematic investigation beginning in 1884. wikipedia.org The pyrimidine ring system is found in nature in essential molecules like cytosine, thymine, and uracil, which are components of nucleic acids. wikipedia.org This natural prevalence spurred extensive research into synthetic pyrimidine derivatives. In medicinal chemistry, pyrimidine analogs have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.netgsconlinepress.comorientjchem.org

Benzamide and its derivatives also have a rich history in chemical research. The amide linkage is a stable and common functional group in biologically active molecules. In agrochemical research, benzamide-containing compounds have been developed as herbicides and fungicides. The exploration of combining these two historically significant scaffolds continues to be a fertile area of research.

Overview of Current Research Trajectories for Similar Chemical Architectures

Current research on chemical architectures similar to this compound is multifaceted. Investigators are exploring the synthesis of novel derivatives with diverse substitution patterns to create libraries of compounds for high-throughput screening. nih.gov Structure-activity relationship (SAR) studies are being conducted to understand how different functional groups on the pyrimidine and benzamide rings affect biological activity. nih.gov

Furthermore, there is a growing interest in the potential of these compounds as inhibitors of specific enzymes or as modulators of protein-protein interactions. The development of pyrimidine-based fungicides and insecticides is an active area in agrochemical research. nih.govresearchgate.netnih.gov The overarching goal is to develop more potent, selective, and environmentally benign molecules for a variety of applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDKGRZDSREORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Chloro N 2,6 Dimethoxy 4 Pyrimidinyl Benzamide

Retrosynthetic Analysis of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. The most logical disconnection for this compound is the amide bond (C-N bond), as this is a robust and well-established transformation in organic synthesis.

This primary disconnection yields two key synthons: a 4-pyrimidinyl amine cation and a 4-chlorobenzoyl cation. These correspond to the practical synthetic precursors, or reagents: 4-amino-2,6-dimethoxypyrimidine (B1265686) (I) and an activated derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride (II) .

Further deconstruction of these precursors reveals their respective synthetic origins. 4-amino-2,6-dimethoxypyrimidine (I) can be derived from simpler acyclic precursors through pyrimidine (B1678525) ring-forming reactions. The 4-chlorobenzoyl moiety (II) is readily prepared from 4-chlorobenzoic acid, a common commodity chemical. This convergent synthetic strategy, where the two main fragments are prepared separately before being joined, is generally efficient for molecules of this type.

Classical and Modern Synthetic Routes to the Core Pyrimidine Moiety

The 4-amino-2,6-dimethoxypyrimidine core is a vital intermediate whose synthesis can be approached through several established routes. nbinno.com These methods often begin with the construction of a foundational pyrimidine ring system, which is subsequently functionalized.

Classical pyrimidine synthesis often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). bu.edu.eg

A widely used route starts with the cyclization of an active methylene (B1212753) compound like methyl or ethyl cyanoacetate (B8463686) with urea in the presence of a strong base such as sodium methoxide (B1231860) or ethoxide. google.comgoogle.com This reaction forms 4-amino-2,6(1H,3H)-pyrimidinedione. Another classical approach involves the condensation of diethyl malonate with guanidine nitrate (B79036) to yield 2-amino-4,6-dihydroxypyrimidine. proquest.comgoogle.com

The resulting dihydroxypyrimidine intermediate must then be converted to the dimethoxy derivative. A common industrial method involves a two-step process:

Chlorination: The dihydroxy-pyrimidine is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce the corresponding 2,6-dichloropyrimidine derivative. proquest.com

Methoxylation: The dichlorinated intermediate is then reacted with sodium methoxide in methanol (B129727) to substitute the chlorine atoms with methoxy (B1213986) groups via nucleophilic aromatic substitution (SNAr). proquest.com

More modern and environmentally conscious approaches seek to avoid harsh chlorinating agents. One such method involves the direct methylation of the dihydroxypyrimidine precursor using greener reagents like dimethyl carbonate (DMC) in the presence of a base and a phase transfer catalyst. google.comresearchgate.net Another innovative route begins with malononitrile, which undergoes imidization and cyclization steps to form the desired pyrimidine core, avoiding the need for phosphorus oxychloride. proquest.comscispace.comresearchgate.net

Table 1: Comparison of Synthetic Routes to Pyrimidine Precursors

| Starting Materials | Key Intermediates | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Diethyl Malonate, Guanidine Nitrate | 2-Amino-4,6-dihydroxypyrimidine; 2-Amino-4,6-dichloropyrimidine | NaOCH₃, POCl₃ | Well-established, uses inexpensive starting materials. proquest.com | Use of hazardous POCl₃, generates significant waste. proquest.com |

| Cyanoacetate, Urea | 4-Amino-2,6(1H,3H)-pyrimidinedione | NaOCH₃, Dimethyl Sulfate or DMC | Simplifies process, can avoid POCl₃ if using direct methylation. google.comgoogle.com | Can require harsh methylating agents like dimethyl sulfate. |

| Malononitrile, Methanol | 1,3-Dimethylpropandiamidine; 3-Amino-3-methoxy-N-nitrile-2-propamidine | HCl, NaHCO₃, Cyanamide | Avoids POCl₃, good yields, high purity. proquest.comscispace.com | More complex multi-step process. |

With the 2,6-dimethoxypyrimidine ring in hand, the next critical step is the introduction of the amino group at the C4 position to yield 4-amino-2,6-dimethoxypyrimidine. The specific route to this intermediate depends on the starting materials used for the initial ring formation.

If the synthesis begins with barbituric acid, a common pathway involves chlorination to produce 2,4,6-trichloropyrimidine. This is followed by sequential nucleophilic substitution. First, ammonolysis is performed to introduce an amino group, which can result in a mixture of isomers. This mixture is then methoxylated, and the desired 4-amino-2,6-dimethoxypyrimidine is separated. google.com Alternatively, syntheses starting from cyanoacetate and urea or guanidine can directly incorporate the amino group during the initial cyclization, simplifying the functionalization process. google.comgoogle.com

Synthetic Approaches to the Substituted Benzamide (B126) Moiety

The second key component for the final synthesis is the 4-chlorobenzoyl moiety, typically in an activated form. The most common and direct precursor is 4-chlorobenzoyl chloride. chemdad.comsigmaaldrich.comcdhfinechemical.com

The synthesis of 4-chlorobenzoyl chloride is a standard transformation achieved by treating commercially available 4-chlorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride until the reaction is complete. orgsyn.org Oxalyl chloride is another effective, albeit more expensive, reagent for this conversion.

Coupling Reactions and Amide Bond Formation in this compound Synthesis

The final and crucial step in the synthesis is the formation of the amide bond between 4-amino-2,6-dimethoxypyrimidine and 4-chlorobenzoyl chloride. This nucleophilic acyl substitution can be accomplished through several methods.

The Schotten-Baumann reaction is a classical and direct method for this transformation. tifr.res.iniitk.ac.in In this procedure, the 4-amino-2,6-dimethoxypyrimidine is dissolved in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and treated with 4-chlorobenzoyl chloride in the presence of a base. jk-sci.comfishersci.it The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. organic-chemistry.org

Modern amide synthesis often employs coupling reagents to form the amide bond directly from the carboxylic acid (4-chlorobenzoic acid) and the amine, avoiding the need to first synthesize the acyl chloride. This approach can be milder and offer broader functional group tolerance. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. americanpeptidesociety.orgbachem.comfishersci.co.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and suppress side reactions. bachem.com

Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient and lead to rapid coupling with minimal side reactions. fishersci.co.ukpeptide.comsigmaaldrich.com These reactions require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.com

Optimization of Synthetic Conditions and Yields

Optimizing the final coupling step is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve the best outcome.

Base: The choice and stoichiometry of the base are crucial. In the Schotten-Baumann approach, using a tertiary amine like triethylamine can prevent potential hydrolysis of the acyl chloride. For coupling reagents, a non-nucleophilic organic base like DIPEA is standard. bachem.com

Solvent: Aprotic solvents such as DCM, THF, or dimethylformamide (DMF) are typically used to ensure the solubility of reactants and prevent unwanted side reactions with the solvent. fishersci.it

Temperature: Acylation reactions are often exothermic. tifr.res.in The reaction may be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize byproduct formation. fishersci.it

Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion, avoiding potential degradation of the product over extended periods.

Table 2: Hypothetical Optimization of Amide Coupling Reaction

| Entry | Method/Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzoyl Chloride | Aqueous NaOH | DCM/H₂O | 0 to 25 | 75 |

| 2 | 4-Chlorobenzoyl Chloride | Triethylamine | DCM | 0 to 25 | 88 |

| 3 | 4-Chlorobenzoic Acid / EDC-HOBt | DIPEA | DMF | 25 | 92 |

| 4 | 4-Chlorobenzoic Acid / HATU | DIPEA | DMF | 25 | 95 |

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis for Research

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide would rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the chlorobenzoyl and dimethoxypyrimidine rings, as well as the methoxy (B1213986) and amide protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling patterns (spin-spin splitting) would reveal the connectivity between neighboring protons.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the different types of carbon atoms (e.g., aromatic, carbonyl, methoxy).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum, typically obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer valuable structural information by showing how the molecule breaks apart. Characteristic fragments would correspond to the chlorobenzoyl and dimethoxypyrimidinyl moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The key vibrational modes for this compound would include:

Amide group: A strong absorption band for the C=O stretching vibration, typically in the range of 1630-1690 cm⁻¹, and a band for the N-H stretching vibration around 3200-3500 cm⁻¹.

Aromatic and Heterocyclic Rings: Characteristic C-H and C=C stretching vibrations.

Methoxy groups: C-H stretching and bending vibrations.

C-Cl bond: A stretching vibration in the fingerprint region of the spectrum.

X-ray Crystallography and Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise data on:

Bond lengths and angles: Accurate measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the atoms, including the planarity of the rings and the orientation of the substituents.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including potential hydrogen bonding and π-π stacking interactions.

Investigation of Biological Activity and Molecular Mechanisms in Preclinical Research Models

Cellular Target Identification and Validation

Comprehensive searches of available scientific literature and databases did not yield specific studies that have identified and validated the cellular targets of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide. Research into the precise molecular binding sites and the validation of these targets is a critical area for future investigation.

Currently, there is no publicly available data from enzyme inhibition or activation studies specifically investigating the effects of this compound. The potential of this compound to modulate enzyme activity remains to be determined through targeted biochemical assays.

Detailed information regarding the receptor binding profile and the modulation of specific signaling pathways by this compound is not available in the current body of scientific literature. Elucidating these interactions will be essential to understanding the compound's mechanism of action.

Specific protein-ligand interaction profiling for this compound has not been reported. Advanced techniques such as X-ray crystallography or computational modeling would be required to characterize the binding of this compound to its potential protein targets.

In Vitro Biological Efficacy in Model Systems

The in vitro biological efficacy of this compound in various model systems is an area that requires significant further research.

No specific studies detailing the antiproliferative effects of this compound in non-human cell lines have been found in the reviewed literature. While research on related pyrimidine (B1678525) derivatives has shown antiproliferative activity, these findings cannot be directly extrapolated to the compound .

There is currently no available data on the antimicrobial activity of this compound against microbial cultures. Investigation into its potential as an antibacterial or antifungal agent would require dedicated screening against a panel of relevant microorganisms.

Table 1: Summary of Available Preclinical Data for this compound

| Area of Investigation | Findings |

| Enzyme Inhibition/Activation | No data available. |

| Receptor Binding | No data available. |

| Signaling Pathway Modulation | No data available. |

| Protein-Ligand Interactions | No data available. |

| Antiproliferative Activity | No data available. |

| Antimicrobial Activity | No data available. |

Anti-Parasitic Activity in Protozoan Models (e.g., Plasmodium falciparum)

Direct studies evaluating the anti-parasitic activity of this compound against protozoan models such as Plasmodium falciparum, the causative agent of malaria, have not been identified in a comprehensive review of scientific databases. However, research on analogous compounds offers some insights. A patent for inhibitors of Plasmodium falciparum equilibrative nucleoside transporter type 1 (PfENT1) included a structurally similar compound, 4-chloro-N-(pyrimidin-2-yl)benzamide, suggesting that this chemical scaffold may have potential as an anti-malarial agent by targeting purine (B94841) uptake in the parasite. Inhibition of PfENT1 disrupts the parasite's ability to salvage essential purines from the host, leading to arrested growth and viability. Further investigation is required to determine if this compound exhibits similar inhibitory activity against this or other parasitic targets.

Herbicidal and Insecticidal Mechanism Investigations (Biochemical Level)

There is a lack of specific research into the herbicidal and insecticidal mechanisms of this compound at the biochemical level. Studies on related pyrimidine derivatives have indicated potential modes of action in these areas. For example, some pyrimidine compounds are known to interfere with essential biochemical pathways in plants and insects. Without direct experimental data, the specific molecular targets and mechanisms of this compound in these contexts remain speculative.

Mechanisms of Action at the Molecular and Cellular Level

The precise molecular and cellular mechanisms of action for this compound have not been elucidated. Research on the broader family of pyrimidinyl benzamides points towards potential interactions with key cellular signaling pathways.

Effects on Specific Cellular Processes (e.g., cell cycle, apoptosis, metabolic pathways)

While no studies have directly assessed the effects of this compound on cellular processes, the pyrimidinyl benzamide (B126) scaffold is present in molecules investigated for their anticancer properties. These related compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanisms often involve the modulation of protein kinases that are critical for cell cycle progression and cell survival signaling. It is plausible that this compound could exert similar effects, but this requires experimental validation.

Intracellular Localization and Distribution Studies in Research Models

Information regarding the intracellular localization and distribution of this compound in research models is currently unavailable. Such studies are crucial for understanding the compound's mechanism of action, as its subcellular location would determine its potential molecular targets.

Biochemical Pathways Influenced by this compound

There is no direct evidence from preclinical studies identifying the specific biochemical pathways influenced by this compound. However, one study on a different pyrimidinyl benzamide compound demonstrated the inhibition of the enzyme UDP-glucose pyrophosphorylase (GalU), which attenuated the virulence of Listeria. This suggests that this class of compounds has the potential to interfere with critical metabolic pathways, such as those involved in the biosynthesis of bacterial cell wall components. Whether this compound can modulate this or other biochemical pathways is a subject for future research.

Structure Activity Relationship Sar Studies and Rational Design of Pyrimidine Benzamide Analogues

Design Principles for Structural Modification

The structural modification of pyrimidine-benzamide derivatives is guided by several established principles in medicinal chemistry. These strategies aim to optimize the interaction of the molecule with its biological target, thereby improving its efficacy and selectivity. Key design principles include:

Pharmacophore Modeling : This approach involves identifying the crucial three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. For a series of N-pyridyl and pyrimidine (B1678525) benzamides, a pharmacophore model was generated that included one hydrogen bond donor, one hydrophobic group, and two aromatic rings as essential features for activity. nih.gov

Structure-Based Drug Design (SBDD) : By utilizing the three-dimensional structural data of the target protein, SBDD allows for the precise design of inhibitors that fit optimally into the binding site. nih.gov This method was employed to develop a novel class of pyrimidine-based Aurora A kinase inhibitors. nih.gov

Bioisosterism : This principle involves replacing a functional group in the molecule with another group that has similar physical and chemical properties. The goal is to enhance the desired biological or physical properties of the compound without making significant changes to the chemical framework. For instance, replacing a trifluoromethyl group with a pyridine (B92270) ring has been used in the design of novel benzamides. nih.gov

Fragment-Based Lead Discovery (FBLD) : This technique starts with identifying small molecular fragments that bind weakly to the biological target. These fragments are then grown, linked, or optimized to produce a lead compound with higher affinity and potency. researchgate.netmdpi.com This approach has successfully identified new classes of pyrimidine-based inhibitors. mdpi.comresearchgate.net

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrimidine-benzamide analogues is highly sensitive to the nature and position of substituents on their aromatic rings and core structure. orientjchem.orgbiointerfaceresearch.com Systematic modification of these substituents is a cornerstone of lead optimization.

The benzamide (B126) portion of the molecule, including the chlorobenzene (B131634) ring, is a critical area for modification to modulate activity. The position and electronic properties of substituents can significantly influence binding affinity and potency. For example, in some related N-substituted benzamide series, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to decrease anti-proliferative activity. nih.gov Conversely, in other series of benzamides, substitution with a fluorine atom at the 2-position of the benzene ring resulted in superior fungicidal activities. nih.gov The effects of these modifications are often target-dependent and highlight the importance of empirical testing in SAR studies.

| Position on Benzene Ring | Substituent | Observed Effect on Biological Activity (in select benzamide series) | Reference |

|---|---|---|---|

| Position 4 | -Cl | Decreased anti-proliferative activity in certain series | nih.gov |

| Position 4 | -NO₂ | Decreased anti-proliferative activity in certain series | nih.gov |

| Position 2 | -F | Superior fungicidal activity in a specific series | nih.gov |

| Positions 2 and 6 | -F, -Cl | Favorable for activity in benzoylphenylurea (B10832687) analogues | nih.gov |

The pyrimidine ring is a versatile scaffold that allows for structural modifications at multiple positions, including the 2, 4, 5, and 6 positions, to fine-tune biological activity. nih.gov Research has shown that specific substitutions can lead to significant changes in potency and even alter the therapeutic application of the compound. For instance, modifying 2,4-diaminopyrimidine (B92962) derivatives by introducing an amino group at the C-5 position was a key step in converting them from antiviral to antitumor agents. nih.gov Similarly, the introduction of a thiomethyl group at the C-2 position conferred specific inhibitory activity against the EGFR protein kinase. nih.gov In studies of pyrimidine-4-carboxamides, substitution at the C6 position was critical; replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine moiety increased inhibitory activity by tenfold. nih.gov

| Position on Pyrimidine Ring | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | -SCH₃ (thiomethyl) | Conferred specific EGFR protein kinase inhibition | nih.gov |

| C-5 | -NH₂ (amino) | Shifted activity from antiviral to antitumor | nih.gov |

| C-6 | (S)-3-hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibitory activity compared to morpholine | nih.gov |

The amide bond (-CO-NH-) serves as a crucial linker connecting the chlorobenzene and dimethoxypyrimidine moieties. Its relative rigidity and ability to form hydrogen bonds are often essential for maintaining the optimal conformation of the molecule for target binding. The planarity of the amide segment is a key feature that helps to properly orient the two aromatic ring systems relative to each other. researchgate.net While direct modifications of the amide linker in the title compound are not extensively detailed in the provided literature, in broader drug design, bioisosteric replacement of the amide bond with groups like thioamides, reversed amides, or stable non-hydrolyzable linkers is a common strategy to improve metabolic stability and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed analogues and for understanding the physicochemical properties that govern their potency.

For pyrimidine benzamides and related structures, several QSAR models have been developed. A 3D-QSAR model for a series of N-pyridyl and pyrimidine benzamides demonstrated excellent statistical validity, with a correlation coefficient (R²) greater than 0.80 and a predictive power (Q²) greater than 0.7. nih.gov In another study on pyrimidine derivatives, QSAR models were built using multiple linear regression (MLR) and artificial neural network (ANN) methods, achieving high R² values of 0.89 and 0.95, respectively. tandfonline.com The descriptors identified as important in these models provide insight into the key molecular features driving activity.

| QSAR Descriptor | Description | Significance in Modeling | Reference |

|---|---|---|---|

| A_Ar | Quantifies the presence of aromatic rings | Important for describing hydrophobic and π-stacking interactions | tandfonline.com |

| B_Dou | Denotes the number of double bonds | Relates to molecular rigidity and electronic properties | tandfonline.com |

| P. V_P | Positive partial surface area of a molecule | Describes potential for electrostatic or hydrogen bonding interactions | tandfonline.com |

| Q. V_N | Negative partial surface area of a molecule | Describes potential for electrostatic or hydrogen bonding interactions | tandfonline.com |

A QSAR analysis of the structurally related 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide series revealed that hydrophobic substituents were favorable for activity, whereas bulky groups were detrimental, suggesting specific steric and hydrophobic requirements for the binding site. nih.gov

Fragment-Based Research and Lead Optimization Strategies (Academic Context)

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in an academic and industrial context. This approach was successfully used to develop pyrimidine-based inhibitors by first identifying small, low-affinity fragments that bind to the target protein and then elaborating on these fragments to create more potent molecules. researchgate.netresearchgate.net

Once a hit or lead compound like a pyrimidine-benzamide analogue is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies often involve:

Improving Potency and Selectivity : A high-throughput screening hit for a pyrimidine-4-carboxamide (B1289416) was systematically modified at three different positions to optimize its potency and lipophilicity. nih.gov

Conformational Restriction : To improve binding affinity and reduce entropic penalties, flexible side chains can be constrained. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring increased the inhibitory potency of a pyrimidine-4-carboxamide threefold. nih.gov

Optimizing Pharmacokinetics : Modifications are made to improve absorption, distribution, metabolism, and excretion (ADME) properties, turning a potent inhibitor into a viable drug candidate.

These rational, structure-guided approaches are essential for the successful development of pyrimidine-benzamide analogues as therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a primary in silico method used to predict the preferred orientation of a ligand when bound to a target protein. This technique would be instrumental in identifying potential biological targets for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide and understanding the key interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structure of the ligand and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov For instance, in studies of other benzamide (B126) derivatives, docking simulations have successfully revealed crucial hydrogen bonding and hydrophobic interactions with active site residues of target enzymes. nih.gov A similar approach for the title compound would generate a binding energy value (e.g., in kcal/mol), indicating the affinity of the compound for the target.

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Study

| Parameter | Description | Example Value/Software |

| Target Protein | The macromolecule against which the compound is docked. | e.g., Protein Kinase, Protease |

| Ligand | This compound | 3D structure generated and energy-minimized |

| Docking Software | Program used to perform the simulation. | AutoDock, Glide, GOLD |

| Scoring Function | Algorithm to estimate binding affinity. | e.g., ΔG (Binding Free Energy) in kcal/mol |

| Key Interactions | Predicted non-covalent bonds. | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein.

This technique simulates the movement of atoms and molecules by solving Newton's equations of motion. By running simulations for tens or hundreds of nanoseconds, researchers can observe the conformational changes and interaction stability. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are analyzed. A stable RMSD value over the simulation time suggests a stable binding mode. researchgate.net This method has been used to validate the stability of similar compounds in the binding sites of their target proteins. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These calculations can determine the three-dimensional geometry, electron distribution, and orbital energies of this compound.

Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. nih.govchemrxiv.org

Table 2: Representative Data from a Hypothetical DFT Analysis

| Property | Description | Potential Finding |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | Visualizes charge distribution. | Identifies sites for electrophilic/nucleophilic attack. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to screen large compound libraries (virtual screening). researchgate.net This process helps in identifying other structurally diverse molecules that are likely to have similar biological activity, thus accelerating the discovery of new potential drug candidates. researchgate.net

Homology Modeling and Protein Structure Prediction (if relevant to molecular targets)

If the three-dimensional structure of a potential biological target for this compound is not experimentally determined (e.g., by X-ray crystallography or NMR), homology modeling can be used to build a predictive model.

This technique relies on the known experimental structure of a homologous protein (a template) to model the structure of the target protein. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. This predicted protein structure can then be used for subsequent molecular docking and molecular dynamics simulations to study its interaction with the compound.

Synthesis and Exploration of Analogues and Derivatives of 4 Chloro N 2,6 Dimethoxy 4 Pyrimidinyl Benzamide

Systematic Modification of Peripheral Moieties

For the 4-chlorophenyl moiety, modifications can include the substitution of the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating or electron-withdrawing groups. The synthesis of such analogues typically involves the reaction of a substituted benzoyl chloride with 4-amino-2,6-dimethoxypyrimidine (B1265686). cyberleninka.ru For instance, replacing the chlorine atom with a trifluoromethyl group could significantly alter the electronic properties of the phenyl ring.

On the 2,6-dimethoxypyrimidinyl portion, the methoxy (B1213986) groups are key targets for modification. These can be replaced with other alkoxy groups of varying chain lengths or cyclic ethers to investigate the impact of steric bulk and lipophilicity. Furthermore, one or both methoxy groups could be substituted with amino or alkylamino groups to introduce hydrogen bonding capabilities. The synthesis of these pyrimidine (B1678525) derivatives can be achieved through nucleophilic substitution reactions on a di- or tri-chlorinated pyrimidine scaffold before coupling with the benzamide (B126) portion. nih.gov

A series of novel N-substituted benzamide derivatives can be synthesized to evaluate their potential biological activities. cyberleninka.ru For example, various sulfonyl chlorides can be reacted with amino-functionalized pyrimidine precursors to introduce a sulfonamide linkage, further diversifying the chemical space. researchgate.net

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| 4-position of the phenyl ring | -Cl | -F, -Br, -I, -CH3, -CF3, -OCH3, -NO2, -CN | To modulate electronic effects, lipophilicity, and metabolic stability. |

| Other positions of the phenyl ring (2, 3, 5, 6) | -H | -F, -Cl, -CH3, -OCH3 | To explore steric and electronic effects on the conformation of the molecule. |

| 2,6-positions of the pyrimidine ring | -OCH3 | -OEt, -OPr, -OBn, -N(CH3)2, -morpholino | To investigate the influence of steric bulk, lipophilicity, and hydrogen bonding potential. |

| 5-position of the pyrimidine ring | -H | -Br, -Cl, -CH3, -NO2 | To alter the electronic properties and potential interactions of the pyrimidine ring. |

Bioisosteric Replacement Strategies

The central amide linker is a primary target. Amide bioisosteres are sought to improve metabolic stability and modulate hydrogen bonding capacity. nih.gov Heterocyclic rings such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, or 1,2,4-triazole (B32235) are common replacements that can mimic the geometry and electronic properties of the amide bond. drughunter.comnih.govnih.gov Aryl-amino-oxetanes have also been explored as promising benzamide isosteres due to their comparable polarity and three-dimensional conformation. digitellinc.com

The chloro substituent on the phenyl ring can be replaced with other groups of similar size and electronic character. The trifluoromethyl group (-CF3) is a classic bioisostere for a chlorine atom, as it has a similar size but different electronic properties. The cyano group (-CN) is another potential replacement.

The methoxy groups on the pyrimidine ring can also be subject to bioisosteric replacement. For instance, replacing a methoxy group with an ethyl group can provide similar steric bulk with altered electronics and lipophilicity. The pyrimidine ring itself can be replaced by other heterocyclic systems such as a triazine or a pyridine (B92270) to explore the importance of the nitrogen atom positions for biological activity. nih.gov

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,4-Triazole, Thioamide, Sulfonamide | To improve metabolic stability, modulate polarity, and alter hydrogen bonding patterns. nih.govnih.gov |

| Chloro (-Cl) | -CF3, -CN, -Br, -CH3 | To fine-tune electronic properties, lipophilicity, and metabolic stability. |

| Methoxy (-OCH3) | -NH2, -N(CH3)2, -F, -CH2F, -CHF2 | To introduce hydrogen bonding potential and modulate metabolic stability and polarity. u-tokyo.ac.jp |

| Pyrimidine Ring | Pyridine, Triazine, Pyrazolo[1,5-a]pyrimidine | To alter the core scaffold, change the orientation of substituents, and explore different hydrogen bonding patterns. nih.gov |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large, diverse libraries of related compounds, which is ideal for exploring the SAR of a lead compound like 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide. acs.org A solution-phase or solid-phase parallel synthesis approach can be employed to generate a library of analogues.

A typical combinatorial synthesis would involve a multi-step reaction sequence where a diverse set of building blocks is introduced at each step. For the target molecule, a library could be generated by reacting a variety of substituted benzoyl chlorides with a collection of substituted 4-aminopyrimidines.

The synthesis could start with a diverse set of carboxylic acids that are converted to their corresponding acid chlorides. These are then reacted with a library of 4-amino-pyrimidine derivatives. The pyrimidine building blocks themselves can be synthesized in a combinatorial fashion, for example, by reacting various amidines with a range of 1,3-dicarbonyl compounds. This approach allows for the generation of a large number of unique compounds from a smaller set of starting materials. The split-and-pool strategy is a powerful method for creating vast DNA-encoded libraries (DELs) based on a pyrimidine scaffold, potentially generating millions of compounds for screening. nih.gov

| Building Block Set | Examples of Diversity Elements |

|---|---|

| Substituted Benzoic Acids (R1-COOH) | 4-chlorobenzoic acid, 4-fluorobenzoic acid, 4-(trifluoromethyl)benzoic acid, 3-methoxybenzoic acid, etc. |

| Substituted 4-Amino-pyrimidines (R2-pyrimidine-NH2) | 4-amino-2,6-dimethoxypyrimidine, 4-amino-2,6-diethoxypyrimidine, 4-amino-2-methoxy-6-methylpyrimidine, 4-amino-5-bromo-2,6-dimethoxypyrimidine, etc. |

Development of Prodrugs and Targeted Delivery Systems (Preclinical/Theoretical Research)

The development of prodrugs is a strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. nih.gov For this compound, several prodrug strategies could be theoretically explored based on preclinical research concepts.

One approach is to attach a solubilizing promoiety to the molecule. For instance, a phosphate (B84403) or an amino acid could be linked to a hydroxyl group introduced on one of the peripheral moieties, which would be cleaved in vivo by phosphatases or peptidases to release the active drug.

Another strategy is to design prodrugs that target specific enzymes or transporters. For example, a promoiety that is a substrate for an enzyme that is overexpressed in a particular tissue could be attached to the parent compound to achieve targeted delivery.

In preclinical studies, the synthesis of prodrugs often involves a one-pot, two-step procedure where the parent drug is reacted with an agent like triphosgene (B27547) to form a reactive intermediate, which is then coupled with the desired promoiety. cambridgemedchemconsulting.com The resulting prodrugs are then evaluated for properties such as aqueous solubility, stability in plasma, and their ability to release the active drug.

| Prodrug Strategy | Potential Promoiety | Targeted Cleavage Mechanism | Potential Advantage |

|---|---|---|---|

| Improving Aqueous Solubility | Phosphate ester, Amino acid ester, N-methylpiperazine carbamate | Enzymatic cleavage by phosphatases or esterases | Enhanced bioavailability for oral or intravenous administration. |

| Targeted Delivery | Glucose conjugate, Peptide sequence | Transporter-mediated uptake (e.g., GLUT1), Peptidase cleavage at the target site | Increased concentration of the active drug at the site of action, reducing systemic exposure. |

| Sustained Release | Lipophilic ester | Slow enzymatic hydrolysis | Prolonged duration of action, reducing dosing frequency. |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures and the assessment of compound purity. For a molecule with the structural complexity of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity determination of this compound, owing to its high resolution and sensitivity. In a research context, reversed-phase HPLC is a commonly utilized mode for the analysis of benzamide (B126) derivatives. A typical HPLC method would involve a stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A gradient elution, starting with a higher proportion of a polar solvent (e.g., water with a modifier like formic acid or ammonium acetate to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol), is often employed. This allows for the effective elution of the target compound while separating it from impurities or related substances.

Detection is most commonly achieved using an ultraviolet (UV) detector set at a wavelength where the this compound molecule exhibits maximum absorbance. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter used for its identification under specific chromatographic conditions. The peak area or height is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table represents a hypothetical set of starting parameters for method development and would require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound would necessitate careful consideration of the compound's thermal stability and volatility. For non-volatile or thermally labile compounds, derivatization may be required to convert the analyte into a more volatile form.

In a GC system, the sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The choice of the stationary phase is critical and depends on the polarity of the analyte.

A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS, in particular, provides high selectivity and structural information, making it a valuable tool for identification.

Electrophoretic Methods

While less common than chromatography for small molecules like this compound, electrophoretic methods such as Capillary Electrophoresis (CE) could be applicable in specific research contexts. CE separates molecules based on their charge-to-mass ratio in an electric field. This technique offers high separation efficiency and requires only a small amount of sample. For neutral compounds, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed where a surfactant is added to the buffer to create micelles that act as a pseudo-stationary phase.

Spectrophotometric and Fluorometric Assays for Quantification in Biological Matrices

In a research setting, spectrophotometric and fluorometric assays can provide rapid and cost-effective methods for the quantification of this compound in biological matrices, such as plasma or tissue homogenates, following appropriate sample preparation.

UV-Visible spectrophotometry relies on the principle that the compound absorbs light at a specific wavelength. By measuring the absorbance of a solution at this wavelength, the concentration can be determined using the Beer-Lambert law. This method requires that the compound has a distinct chromophore and that there are no interfering substances that absorb at the same wavelength.

Fluorometric assays, if applicable, would offer higher sensitivity and selectivity. This would depend on whether this compound possesses native fluorescence or can be derivatized with a fluorescent tag.

Hyphenated Techniques for Metabolite Identification in Research Models

To understand the metabolic fate of this compound in research models, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable. This powerful technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection and structural elucidation power of tandem mass spectrometry.

Following administration of the compound to a research model, biological samples are collected and prepared. The extract is then injected into the LC-MS/MS system. The HPLC component separates the parent compound from its metabolites. As each component elutes from the column, it is ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer.

The first stage of the tandem mass spectrometer (MS1) selects the precursor ion (the molecular ion of the parent compound or a potential metabolite). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). The fragmentation pattern provides a structural fingerprint that is used to identify the metabolites. By comparing the mass spectra of the metabolites to that of the parent compound, common metabolic transformations such as hydroxylation, demethylation, or conjugation can be identified.

Table 2: Representative LC-MS/MS Parameters for Metabolite Identification

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Full Scan and Product Ion Scan |

| Collision Gas | Argon |

This table provides an example of typical parameters that would be the starting point for developing a robust metabolite identification method.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis involves multi-step protocols, including condensation of 4-chlorobenzoyl chloride with 2,6-dimethoxy-4-aminopyrimidine. To optimize yield, employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature, and catalyst selection) .

- Key Parameters Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 80°C, 12h | 65 | 92% |

| 2 | THF, RT, 6h | 78 | 95% |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) for confirming substituent positions on the pyrimidine and benzamide moieties.

- HPLC-MS for purity assessment and molecular weight verification (theoretical: 337.7 g/mol).

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation, as demonstrated in analogous benzamide derivatives .

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage and handling .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the pyrimidine core’s role in ATP-binding pocket interactions. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). For antimicrobial screening, follow CLSI guidelines for MIC determination against Gram-positive/negative strains. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., bacterial phosphopantetheinyl transferases, as suggested by structural analogs) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence time.

- QSAR models : Train models on analogs to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compile datasets from peer-reviewed studies (excluding non-GLP sources like BenchChem ) and stratify by assay type (e.g., cell-free vs. cell-based).

- Experimental replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.

- Theoretical reconciliation : Apply systems biology approaches to identify off-target effects or pathway crosstalk, as seen in trifluoromethyl-containing analogs affecting bacterial redox pathways .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process intensification : Use continuous flow reactors for exothermic steps (e.g., acylation), improving heat transfer and reducing side reactions.

- DoE optimization : Apply factorial design to variables like residence time, catalyst loading, and solvent ratio.

- Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up, as validated for similar benzamide derivatives .

Q. How can researchers design comparative studies with structural analogs to improve potency?

- Methodological Answer :

- Analog synthesis : Modify the chloro substituent (e.g., replace with bromo or nitro groups) and vary pyrimidine methoxy positions.

- SAR analysis : Test analogs against a panel of targets (e.g., 10 kinases, 5 bacterial strains) to identify critical substituent contributions.

- Data visualization : Use heatmaps to highlight potency trends (example below):

| Analog | Kinase IC50 (nM) | MIC (µg/mL) |

|---|---|---|

| Parent compound | 120 | 8 |

| 4-Bromo derivative | 85 | 4 |

| 3-Nitro derivative | 250 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.